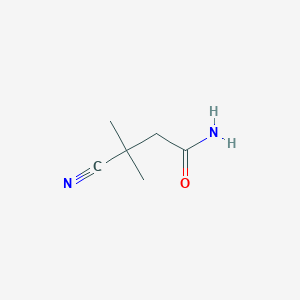
3-(4-nitrophenyl)-1H-1,2,4-triazole
Übersicht
Beschreibung
The compound “3-(4-nitrophenyl)-1H-1,2,4-triazole” belongs to the class of organic compounds known as phenyltriazoles, which are compounds containing a phenyl group attached to a triazole ring . Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. They are used in various fields due to their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized through various methods. For instance, 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .Wissenschaftliche Forschungsanwendungen
Acute Toxicity and Biological Activity
- 3-(4-nitrophenyl)-1H-1,2,4-triazole derivatives show low toxicity and have distinct biological properties, making them potential candidates for drug development. They belong to the class of nitrogen-containing heterocycles, known for their high pharmacological activity. The toxicity and biological activity of these compounds depend on the nature and presence of substituents on the 1,2,4-triazole nucleus and the nature of substituents at the C3 atom of the 1,2,4-triazole cycle (Шчербак, Каплаушенко, & Беленичев, 2014).
Antimicrobial Properties
- Novel 1,2,4-triazole derivatives exhibit promising antimicrobial properties. A series of these compounds were synthesized and tested for their effectiveness against various bacterial and fungal strains, showing significant antimicrobial activities (Upmanyu et al., 2011).
Metal Ion Complexes and Antimicrobial Activity
- 1,2,4-triazole derivatives have been used to create metal ion complexes with potential applications as antimicrobial agents. These complexes were characterized and tested, showing the potential for use in antimicrobial applications (Al-Alzawi et al., 2023).
Wirkmechanismus
Target of Action
It’s structurally similar to 3-(4-nitrophenyl)-1h-pyrazole, which has been reported to interact with hematopoietic prostaglandin d synthase .
Mode of Action
Nitrophenyl compounds are generally known to undergo reduction reactions, which could potentially lead to changes in their target proteins .
Biochemical Pathways
Nitrophenyl compounds are known to be involved in redox reactions . These reactions could potentially affect various biochemical pathways, leading to downstream effects.
Result of Action
Given its structural similarity to other nitrophenyl compounds, it may induce redox reactions, leading to potential changes in cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-nitrophenyl)-1H-1,2,4-triazole. For instance, pH and temperature can affect the rate of reduction of nitrophenyl compounds . Additionally, the presence of other substances in the environment could potentially influence the compound’s action.
Eigenschaften
IUPAC Name |
5-(4-nitrophenyl)-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-12(14)7-3-1-6(2-4-7)8-9-5-10-11-8/h1-5H,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGIZPCMVZXYQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=NN2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6219-52-9 | |
| Record name | 3-(4-nitrophenyl)-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[(3,4-dimethoxyphenyl)methyl]pyridin-2-amine](/img/structure/B3054785.png)







![Imidazo[2,1-b]thiazole-6-acetic acid, 3-methyl-, ethyl ester](/img/structure/B3054800.png)
